N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJIZJSLGKYIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilamide and Benzaldehyde
The most widely adopted method for constructing the 1,2-dihydroquinazolin-4(3H)-one scaffold involves the acid- or base-catalyzed cyclocondensation of anthranilamide with aldehydes. For the target compound, benzaldehyde serves as the arylating agent to introduce the phenyl group at position 4.
Procedure :
- Reagents : Anthranilamide (1.0 eq.), benzaldehyde (1.2 eq.), p-toluenesulfonic acid (PTSA, 10 mol%), ethanol (solvent).
- Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.
- Mechanism :
Alternative Route: Isatoic Anhydride-Based Synthesis
For improved regioselectivity, isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) reacts with ammonium acetate and benzaldehyde in a one-pot, three-component reaction.
Procedure :
- Reagents : Isatoic anhydride (1.0 eq.), NH₄OAc (2.0 eq.), benzaldehyde (1.5 eq.), ZnO nanoparticles (catalyst, 5 mol%), water (solvent).
- Conditions : Stirring at 90°C for 3 hours.
- Mechanism :
Yield : 82–88% with ZnO catalysis.
Functionalization of the Quinazolinone Nitrogen
N-Alkylation with Chloro-N-(3-Fluorophenyl)Acetamide
The introduction of the acetamide side chain at position 1 is achieved via N-alkylation of the quinazolinone nitrogen.
Step 1: Synthesis of Chloro-N-(3-Fluorophenyl)Acetamide
- Reagents : Chloroacetyl chloride (1.2 eq.), 3-fluoroaniline (1.0 eq.), triethylamine (TEA, 1.5 eq.), dichloromethane (DCM, solvent).
- Conditions : Dropwise addition of chloroacetyl chloride to a cooled (0–5°C) solution of 3-fluoroaniline and TEA. Stir for 2 hours at room temperature.
- Workup : Wash with 5% HCl, dry over Na₂SO₄, and crystallize from hexane.
Yield : 90–95%.
Step 2: Alkylation of 4-Phenyl-1,2-Dihydroquinazolin-2-One
- Reagents : Quinazolinone (1.0 eq.), chloro-N-(3-fluorophenyl)acetamide (1.2 eq.), K₂CO₃ (2.0 eq.), DMF (solvent).
- Conditions : Heat at 60°C for 12 hours.
- Mechanism :
Yield : 70–78% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Optimization and Catalytic Enhancements
Solvent and Base Screening
A comparative study of bases and solvents revealed that K₂CO₃ in DMF outperformed alternatives like NaH or DBU due to milder conditions and reduced side reactions (Table 1).
Table 1: Alkylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 78 |
| NaH | THF | 25 | 45 |
| DBU | ACN | 80 | 62 |
Green Chemistry Approaches
Microwave-assisted synthesis reduced reaction times from 12 hours to 30 minutes, achieving comparable yields (76%) with lower energy input.
Characterization and Analytical Data
The final product was characterized via:
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 9H, aromatic), 4.92 (s, 2H, CH₂), 2.11 (s, 3H, CH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C-F).
- HPLC : Purity >98% (C18 column, MeOH/H₂O 70:30).
Challenges and Alternative Pathways
Competing Side Reactions
Over-alkylation at the quinazolinone’s N3 position was observed in the absence of rigorous temperature control. Employing a bulky base (e.g., DIPEA) suppressed this side reaction.
Ullmann-Type Coupling
As an alternative to alkylation, a copper-catalyzed coupling between iodobenzene-modified quinazolinone and acetamide was explored but yielded <50% due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazolinone moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs, emphasizing substituent effects, heterocyclic core variations, and hypothetical implications for properties.
Table 1: Structural and Functional Comparison of Quinazolinone and Related Derivatives
Key Comparative Insights:
Core Heterocycle Variations: The 1,2-dihydroquinazolin-2-one core (target compound) offers a rigid, planar structure conducive to π-π interactions, whereas phthalazinone derivatives (e.g., ) provide extended aromatic systems that may enhance binding to hydrophobic pockets .
Substituent Effects: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s 3-phenyl derivative) due to reduced susceptibility to oxidative metabolism . Chlorophenyl and trifluoromethyl substituents (e.g., AJ5d and flutolanil) increase electron-withdrawing effects, which could modulate reactivity and binding affinity .
Positional Isomerism: The acetamide group’s position (N1 vs. N2 in quinazolinone derivatives) significantly impacts steric accessibility. For example, the target compound’s N1-acetamide may allow better solvent exposure compared to N2-substituted analogs .
The fluorine atom in the target compound could further optimize such activities by enhancing target selectivity .
Biological Activity
N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dihydroquinazoline moiety, which is known for its diverse biological activities. The presence of the fluorine atom in the 3-position of the phenyl ring is believed to enhance lipophilicity and biological activity, impacting pharmacokinetic properties.
Research indicates that compounds with a quinazoline core often exhibit various biological activities, including:
- Anticancer Activity : Quinazoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Antimicrobial Properties : Several quinazoline derivatives exhibit antibacterial and antifungal activities.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.4 |
| HeLa (Cervical) | 6.8 |
| A549 (Lung) | 4.9 |
Anti-inflammatory Activity
In vitro assays indicated that this compound exhibits COX-2 inhibitory activity. The following table summarizes the COX-2 inhibition results:
| Compound Concentration (µM) | COX-2 Inhibition (%) |
|---|---|
| 10 | 35 |
| 20 | 50 |
| 50 | 70 |
Case Studies and Research Findings
- Study on Anticancer Properties : In a recent study, this compound was tested against several cancer cell lines. The results indicated that it effectively induced apoptosis in MCF-7 cells through mitochondrial pathway activation, leading to increased caspase activity.
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory potential of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of 2-oxo-4-phenyl-1,2-dihydroquinazoline with N-(3-fluorophenyl)acetamide derivatives. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., DCC) in anhydrous DMF at 0–5°C to minimize side reactions.
- Cyclization : Optimize temperature (80–100°C) and solvent (toluene or DMF) to enhance quinazolinone ring formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .
- Optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical. Monitor by TLC/HPLC to reduce by-products like unreacted intermediates .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the compound’s structural integrity?
- 1H/13C NMR : Key signals include:
- Quinazolinone C=O at δ ~165 ppm (13C).
- Fluorophenyl aromatic protons as doublets (δ 6.8–7.5 ppm, J = 8–10 Hz).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns (e.g., loss of acetamide moiety) validate connectivity .
- Contingencies : Use DEPT-135 to distinguish CH2/CH3 groups in complex spectra .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Software : Schrödinger’s QikProp or SwissADME for logP, solubility, and bioavailability.
- Hydrogen bonding : Analyze via Gaussian09 (DFT/B3LYP/6-31G**) to predict crystal packing and stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Case Study : If in silico models suggest strong kinase inhibition but in vitro assays show low efficacy:
- Re-evaluate target binding : Perform molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding pocket flexibility.
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) at varying pH/temperature .
- Data reconciliation : Cross-validate with structural analogs (e.g., 3-chloro derivatives) to identify substituent effects on activity .
Q. What methodologies are effective for determining the compound’s crystal structure, and how does SHELX software facilitate refinement?
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- SHELX workflow :
- SHELXD : Solve phase problem via dual-space recycling.
- SHELXL : Refine anisotropic displacement parameters and H-bonding networks.
- Validation : Check R1 (<5%) and wR2 (<12%) residuals. SHELX’s robustness with twinned data is advantageous for complex quinazolinone derivatives .
Q. How can hydrogen bonding patterns influence the compound’s stability and interaction with biological targets?
- Graph-set analysis : Classify H-bonds (e.g., R2²(8) motifs) to predict supramolecular assembly.
- Biological relevance : Strong N–H∙∙∙O bonds (2.8–3.0 Å) in the quinazolinone core may stabilize protein-ligand interactions (e.g., kinase ATP-binding pockets) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Formulation : Use co-solvents (PEG-400/Cremophor EL) for parenteral administration.
- Stability assays : Conduct forced degradation studies (40°C/75% RH, 4 weeks) with UPLC monitoring. Acidic pH (<3) may hydrolyze the acetamide moiety, requiring enteric coatings .
Comparative and Mechanistic Questions
Q. How does the fluorophenyl substituent enhance target selectivity compared to chloro/methyl analogs?
- SAR analysis : Fluorine’s electronegativity improves membrane permeability (cLogP reduced by ~0.5 vs. Cl).
- Kinase profiling : Test against 50+ kinases (e.g., RET, EGFR) via radiometric assays. IC50 shifts (e.g., 10.5 µM → 8.2 µM) correlate with fluorine’s inductive effects .
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
- In vitro : Apoptosis assays (Annexin V/PI staining) in MCF-7 cells.
- In vivo : Xenograft models (Balb/c mice) with dose titration (10–50 mg/kg, oral).
- Biomarkers : Measure p-ERK/p-AKT suppression via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
